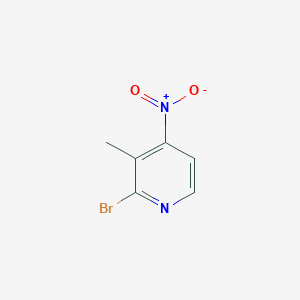

2-溴-3-甲基-4-硝基吡啶

描述

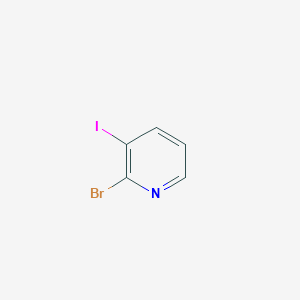

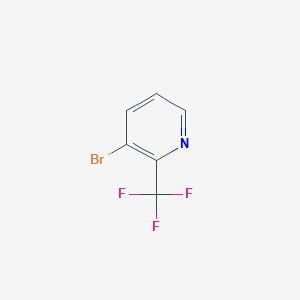

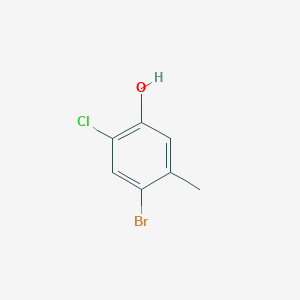

2-bromo-3-methyl-4-nitroPyridine is a compound that is part of the bromopyridine derivatives. These compounds are highly functionalized and have been studied for their potential applications in various fields, including the synthesis of antitumor antibiotics such as streptonigrin and lavendamycin . The compound's structure includes a bromine atom at the second position, a methyl group at the third position, and a nitro group at the fourth position on the pyridine ring.

Synthesis Analysis

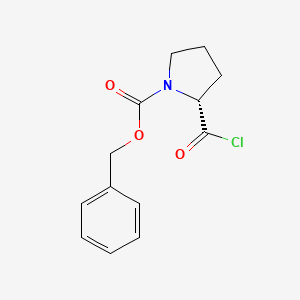

The synthesis of bromopyridine derivatives, including 2-bromo-3-methyl-4-nitroPyridine, involves palladium-catalyzed cross-coupling reactions. These reactions are fluoride-promoted and can yield sterically demanding biaryls . The synthesis process is significant for the development of complex molecules that can serve as intermediates in the production of pharmacologically active compounds.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives has been extensively studied using quantum chemical calculations and spectroscopic investigations. Density Functional Theory (DFT) methods are commonly used to optimize the geometry and analyze the vibrational frequencies of these compounds . The molecular structure is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Bromopyridine derivatives are reactive and can undergo various chemical reactions. For instance, 2-bromo-3-methyl-4-nitroPyridine can participate in nucleophilic substitution reactions with amines, which may lead to unexpected products such as nitro-group migration . These reactions are influenced by factors such as solvent and base conditions, and they are important for the functionalization and further modification of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-3-methyl-4-nitroPyridine are influenced by its molecular structure. The presence of substituents like the bromine atom and the nitro group affects the compound's polarity, reactivity, and potential as a material for non-linear optical (NLO) applications . Spectroscopic methods such as FTIR and Raman are used to study these properties and provide insights into the compound's behavior in different environments .

Relevant Case Studies

Case studies involving 2-bromo-3-methyl-4-nitroPyridine focus on its application in the synthesis of complex molecules and its potential biological activity. For example, the compound's role in the synthesis of antitumor antibiotics is a significant area of research . Additionally, docking studies have been conducted to predict the binding orientation, affinity, and activity of the compound when interacting with proteins, which can provide valuable information for drug design .

科学研究应用

晶体结构和振动光谱

对2-溴-4-硝基吡啶-N-氧化物的晶体结构和偏振振动光谱进行了分析,揭示了其正交晶体空间群以及Br离子与吡啶环的共面性质。该研究侧重于其氢键和范德华接触,表明其在分子工程和材料科学中的潜力(Hanuza等,2002)。

构象稳定性和振动研究

对2-溴-3-甲基-4-硝基吡啶衍生物的构象稳定性和振动分析进行了研究,揭示了它们的分子稳定性和键强度。这项研究对于理解这些化合物的化学和物理性质至关重要,可以应用于各种化学过程和产品开发(Balachandran等,2012)。

大规模合成

通过过氧化氢氧化从相应胺合成5-溴-2-硝基吡啶的大规模合成展示了工业规模生产的稳健和安全协议。这项研究对于制药和农药行业具有重要意义,这些化合物是中间体(Agosti et al., 2017)。

亲核取代反应

对胺与3-溴-4-硝基吡啶的亲核取代反应进行了研究,揭示了新的硝基迁移。这一发现对于有机合成和设计新的化学反应至关重要,影响了新化合物的开发(Yao et al., 2005)。

分子和晶体结构

对2-溴-3-甲基-4-硝基吡啶衍生物的分子和晶体结构进行的研究提供了有关它们的几何和电子性质的见解。这些信息对于晶体学、材料科学和制药领域的应用至关重要(Bryndal et al., 2012)。

作用机制

Target of Action

Nitropyridines, a class of compounds to which 2-bromo-3-methyl-4-nitropyridine belongs, are known to interact with various biological targets .

Mode of Action

The mode of action of 2-bromo-3-methyl-4-nitropyridine involves a unique reaction mechanism. This shift can lead to the synthesis of various substituted pyridines .

Biochemical Pathways

The compound’s ability to undergo a [1,5] sigmatropic shift suggests it may influence pathways involving nitropyridines .

Pharmacokinetics

Its molecular weight (21702 g/mol) and solid physical form suggest that its bioavailability may be influenced by these factors .

Result of Action

Its ability to undergo a [1,5] sigmatropic shift and form various substituted pyridines suggests it may have diverse effects at the molecular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-bromo-3-methyl-4-nitropyridine. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability .

未来方向

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . This suggests that future research may focus on developing such methodologies.

属性

IUPAC Name |

2-bromo-3-methyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-5(9(10)11)2-3-8-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAOQVPWZPIWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-3-methyl-4-nitroPyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

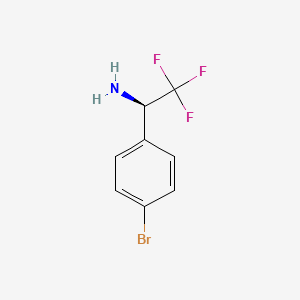

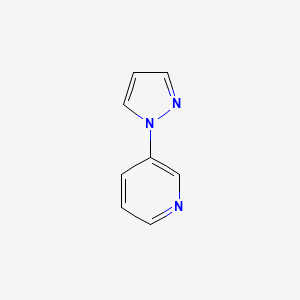

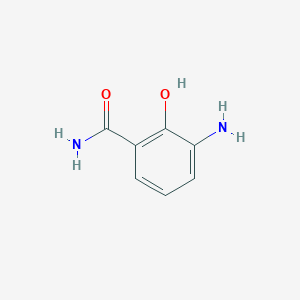

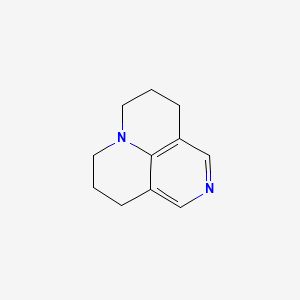

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine](/img/structure/B1280476.png)

![4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B1280480.png)